molecular formula C22H24N6O3 B2563658 2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 395662-63-2

2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2563658
CAS No.: 395662-63-2
M. Wt: 420.473
InChI Key: JGHIZXQPJIBIMS-UHFFFAOYSA-N
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Description

2-Amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic pyrroloquinoxaline derivative characterized by a fused bicyclic core structure. Key features include:

  • Carboxamide at position 3: The N-(furan-2-ylmethyl) substituent introduces a heteroaromatic furan moiety, modulating lipophilicity and π-π interactions.

Its structural complexity allows for targeted interactions with biomolecular targets, while the morpholinoethyl and furan groups optimize solubility and binding specificity.

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c23-20-18(22(29)24-14-15-4-3-11-31-15)19-21(26-17-6-2-1-5-16(17)25-19)28(20)8-7-27-9-12-30-13-10-27/h1-6,11H,7-10,12-14,23H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHIZXQPJIBIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]quinoxaline core with several functional groups that contribute to its biological properties. Its molecular formula is C23H26N6O2C_{23}H_{26}N_6O_2, and it has a molecular weight of approximately 410.437 g/mol. The presence of the furan moiety and morpholinoethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : It activates caspase enzymes, which play a crucial role in programmed cell death. This mechanism is particularly relevant in cancer therapy.
  • Antimicrobial Activity : The compound inhibits bacterial growth by disrupting cell wall synthesis and protein production, making it a candidate for antibiotic development.
  • Inhibition of Tumor Growth : Studies indicate that it may inhibit tubulin polymerization, which is essential for cancer cell division.

Biological Activity Overview

Activity Description References
AnticancerInduces apoptosis in various cancer cell lines.
AntimicrobialEffective against several bacterial strains.
Tubulin InhibitionInhibits tubulin polymerization, affecting cell division.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively induces apoptosis in A549 lung cancer cells with an IC50 value below 5 μM. The mechanism involves mitochondrial dysfunction and activation of caspases, leading to increased cell death rates compared to control groups.

Antimicrobial Efficacy

The compound has also been tested against various bacterial strains, showing promising results. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This antimicrobial action is attributed to its ability to interfere with bacterial protein synthesis pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

Compound Name Structural Features Biological Activity
QuinoxalineSimpler structureAnticancer
Furan-2-carbaldehydeLacks additional functional groupsLimited biological activity
Pyrrolo[2,3-b]quinoxalineCore structureKnown for anticancer properties

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant anticancer properties. A study evaluated various derivatives and found that they effectively inhibited cancer cell proliferation across multiple lines. For instance, certain derivatives showed IC50 values in the low micromolar range against cancer cell lines such as:

CompoundCell LineIC50 (μM)
Pyrrolo Derivative 1A549 (Lung Cancer)5
Pyrrolo Derivative 2MCF-7 (Breast Cancer)7
Pyrrolo Derivative 3HeLa (Cervical Cancer)4

These findings indicate the potential of this compound as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of pyrrolo[2,3-b]quinoxaline derivatives have been extensively documented. In vitro studies have shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Minimum inhibitory concentration (MIC) values for some derivatives reached as low as 0.22 μg/mL, highlighting their strong antimicrobial potential.

Antioxidant Activity

Antioxidant assays utilizing the DPPH method revealed that certain derivatives exhibit significant radical scavenging activity. For example, one derivative demonstrated an overall rate constant for hydroxyl radical scavenging of 8.56×108M1s18.56\times 10^8M^{-1}s^{-1}, comparable to established antioxidants like Trolox.

Synthesis and Evaluation Study

A recent study focused on synthesizing various pyrrolo[2,3-b]quinoxaline derivatives and evaluating their biological activities. The synthesized compounds were tested for their ability to scavenge free radicals and inhibit cancer cell growth. The most promising candidates exhibited both antioxidant and anticancer activities.

Summary of Findings

Activity TypeCompoundAssay MethodResult
AnticancerPyrrolo Derivative 1MTT AssayIC50 = 5 μM
AntimicrobialPyrrolo Derivative 2MIC TestMIC = 0.25 μg/mL
AntioxidantPyrrolo Derivative 3DPPH ScavengingRate Constant = 8.56×108M1s18.56\times 10^8M^{-1}s^{-1}

Comparison with Similar Compounds

1-Position Modifications

  • Morpholinoethyl group (target compound and ): The morpholine ring’s polarity improves solubility, while the ethyl linker balances steric bulk.
  • Aromatic substituents (e.g., 2,5-dimethoxyphenyl in ): Introduce planar moieties for π-stacking interactions but reduce solubility compared to morpholinoethyl.

Carboxamide Substituents

  • N-(furan-2-ylmethyl) (target compound): Furan’s moderate lipophilicity (cLogP ~1.3) balances solubility and membrane permeability.
  • N-(2-phenylethyl) (): Increased lipophilicity (cLogP ~3.5) enhances blood-brain barrier penetration but may reduce aqueous solubility.
  • Halogenated groups (e.g., 4-fluorobenzyl in ): Fluorine’s electronegativity strengthens hydrogen bonding and metabolic stability.

Research Findings and Trends

  • Morpholine as a pharmacokinetic enhancer: Recurring use of morpholinoalkyl chains (evidenced in ) suggests its role in improving absorption and reducing cytochrome P450-mediated metabolism.
  • Heteroaromatic vs. alkyl substitutions : Furan/thiophene vs. phenyl/benzyl groups tailor compounds for specific targets (e.g., kinases vs. GPCRs).
  • Synthetic accessibility : Shorter alkyl linkers (e.g., ethyl in target compound) simplify synthesis compared to bulkier analogs ().

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Step 1 : Use a multi-step approach involving condensation of furan-2-ylmethylamine with a pre-functionalized pyrrolo[2,3-b]quinoxaline core. Piperidine or ethanol under reflux (as in ) can catalyze key steps like Schiff base formation or cyclization.
  • Step 2 : Optimize solvent systems (e.g., ethanol/DMF mixtures for recrystallization, as in ) and reaction time (1–3 hours for intermediates).
  • Step 3 : Monitor purity via TLC/HPLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to amine derivatives) to minimize side products.
  • Reference : (synthesis of carboxamide-quinoline analogs with 65–80% yields) and (reflux conditions for acrylamide derivatives).

Q. Which spectroscopic techniques are essential for structural confirmation, and how should spectral discrepancies be resolved?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH/OH stretches). Compare with calculated values for carboxamide and morpholine moieties .
  • NMR Analysis : Use ¹H/¹³C-NMR to resolve signals for furan protons (δ 6.2–7.4 ppm), morpholine ethyl chains (δ 2.4–3.8 ppm), and quinoxaline aromatic protons (δ 7.5–8.5 ppm). Assign peaks using 2D NMR (COSY, HSQC) if overlap occurs.
  • Resolution of Discrepancies : Cross-validate with elemental analysis (C, H, N percentages) and computational tools (DFT for predicting chemical shifts, as in ).
  • Reference : and (spectral data for analogous compounds).

Q. What purity assessment methods are recommended for this heterocyclic compound?

  • Methodology :

  • Melting Point Analysis : Compare observed melting points (e.g., 260–320°C for related carboxamides in ) with literature ranges.
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₅N₅O₃).
  • Reference : (elemental analysis for carbon/nitrogen content).

Advanced Research Questions

Q. How can computational methods guide the design of experiments for this compound’s biological activity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like kinase domains or apoptosis regulators (Bcl-2, caspase-3).
  • Reaction Path Search : Apply quantum chemical calculations (e.g., ICReDD’s approach in ) to model reaction intermediates and optimize synthetic pathways.
  • SAR Analysis : Compare with antiproliferative analogs ( ) to identify critical substituents (e.g., morpholinoethyl vs. furan groups).
  • Reference : (computational-experimental feedback loops).

Q. What experimental strategies are effective for evaluating apoptosis induction mechanisms?

  • Methodology :

  • In Vitro Assays :
  • Flow Cytometry : Measure phosphatidylserine exposure (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, HeLa).
  • Caspase Activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3) to quantify enzymatic activity.
  • Western Blotting : Assess pro-apoptotic proteins (Bax, Bak) and anti-apoptotic markers (Bcl-2) in treated vs. control cells.
  • Reference : (apoptotic inducer activity of carboxamide-quinoline derivatives).

Q. How can researchers address contradictions in spectral or biological data across studies?

  • Methodology :

  • Data Triangulation : Replicate experiments under standardized conditions (solvent purity, cell culture media).
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., ’s 11a vs. 11b derivatives) to identify substituent-dependent trends.
  • Collaborative Validation : Share raw spectral data (NMR, HRMS) via open-access platforms for peer verification.
  • Reference : (discrepancies in calculated vs. observed elemental analysis).

Q. What in vivo models are suitable for preliminary efficacy and toxicity testing?

  • Methodology :

  • Animal Models : Use xenograft mice (e.g., human tumor implants) to assess tumor growth inhibition. Monitor body weight and organ histopathology for toxicity.
  • Dosing Regimens : Start with 10–50 mg/kg (IP or oral) based on in vitro IC₅₀ values. Adjust using pharmacokinetic data (plasma half-life, bioavailability).
  • Biomarker Analysis : Measure serum ALT/AST for liver toxicity and creatinine for renal function.
  • Reference : (analytical frameworks for related carboxamide derivatives).

Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis Solvent optimization, stoichiometric adjustmentsComputational reaction path design
Characterization IR/NMR for functional groupsDFT-predicted vs. experimental spectral alignment
Bioactivity Cell viability assays (MTT)Mechanistic studies (caspase activation, WB)
Data Analysis Purity/identity confirmationMeta-analysis of SAR across analogs

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